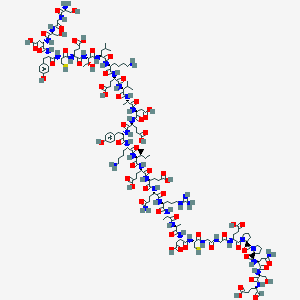
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, also known as EAPB, is a chemical compound that has been studied for its potential use in scientific research. EAPB is a thioamide compound that has been found to have a range of biochemical and physiological effects that could be useful in various research applications. In
Mécanisme D'action
The mechanism of action of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood and behavior. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to interact with the GABA receptor, which is a receptor that is involved in the regulation of anxiety and stress.
Effets Biochimiques Et Physiologiques
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which could be useful in the treatment of depression and anxiety. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to have antiproliferative effects on cancer cells, which could be useful in the development of new cancer treatments. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have antibacterial activity, which could be useful in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that it has been well studied and its synthesis method is well established in the literature. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. However, one limitation of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride. One direction is to further investigate its mechanism of action, which could help to better understand its biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to optimize the synthesis method of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, which could make it more accessible for researchers.
Méthodes De Synthèse
The synthesis of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride involves the reaction of ethyl 3-oxopropanoate with 4-aminobenzenecarboxylic acid and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride monohydrochloride. This synthesis method has been well established in the literature and has been used by researchers to produce Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride for their experiments.
Applications De Recherche Scientifique
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have anxiolytic and antidepressant effects. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been studied for its potential use in cancer research, where it has been found to have antiproliferative effects on cancer cells. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in the treatment of bacterial infections, where it has been found to have antibacterial activity.
Propriétés
Numéro CAS |
149997-66-0 |
|---|---|
Nom du produit |
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride |
Formule moléculaire |
C12H17ClN2OS3 |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
ethyl 3-[(4-carbamoylphenyl)disulfanyl]propanimidothioate;hydrochloride |
InChI |
InChI=1S/C12H16N2OS3.ClH/c1-2-16-11(13)7-8-17-18-10-5-3-9(4-6-10)12(14)15;/h3-6,13H,2,7-8H2,1H3,(H2,14,15);1H |
Clé InChI |
DLDBPSIPZKTQJE-UHFFFAOYSA-N |
SMILES |
CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl |
SMILES canonique |
CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl |
Synonymes |
3-(4-carboxamidophenyldithio)propionthioimidate 3-CDPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















